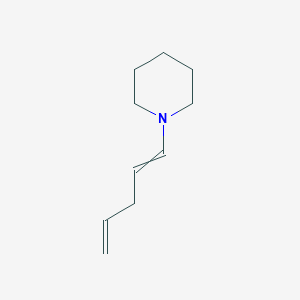
N-Ethyl-3,7-dimethyl-9-(oxolan-2-YL)nona-2,6-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide is a chemical compound known for its unique structure and properties. This compound features an ethyl group, two methyl groups, and an oxolan ring attached to a nona-2,6-dienamide backbone. Its distinct molecular arrangement makes it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide typically involves multi-step organic reactions. The process begins with the preparation of the nona-2,6-dienamide backbone, followed by the introduction of the ethyl and methyl groups. The oxolan ring is then attached through a cyclization reaction. Common reagents used in these steps include ethyl halides, methyl halides, and cyclization agents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
N-Ethyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Ethyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide: Similar structure with an additional ethyl group.
N-Methyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
N-Ethyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide is unique due to its specific combination of functional groups and the presence of the oxolan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
60432-90-8 |
|---|---|
Molecular Formula |
C17H29NO2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N-ethyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide |
InChI |
InChI=1S/C17H29NO2/c1-4-18-17(19)13-15(3)8-5-7-14(2)10-11-16-9-6-12-20-16/h7,13,16H,4-6,8-12H2,1-3H3,(H,18,19) |
InChI Key |
XTGWCVNHXYNROB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C=C(C)CCC=C(C)CCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]-](/img/structure/B14611917.png)
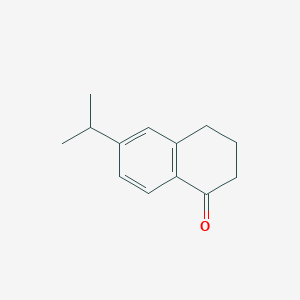
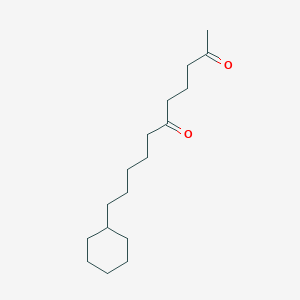
![N-[4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14611924.png)
![4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14611930.png)

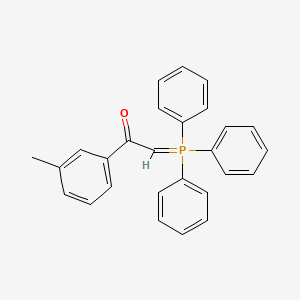
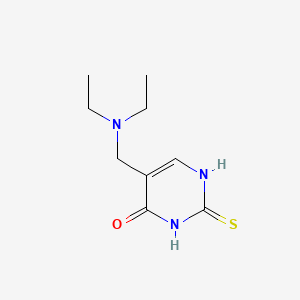

![4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611961.png)

![3-Oxo-N-phenyl-2-[(E)-(pyridin-3-yl)diazenyl]butanamide](/img/structure/B14611978.png)
![3-(4-Chlorophenyl)-6,8-dimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14611985.png)
